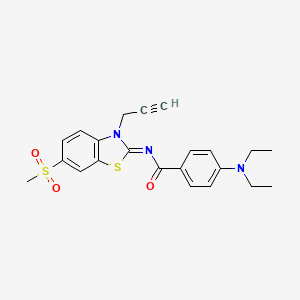
4-(diethylamino)-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(diethylamino)-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C22H23N3O3S2 and its molecular weight is 441.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(diethylamino)-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide typically involves multi-step reactions. Starting with the preparation of the benzothiazole ring, followed by incorporation of the prop-2-ynyl and methylsulfonyl groups, and finishing with the diethylamino substitution.
Industrial Production Methods: Industrial synthesis can involve scalable processes such as continuous flow chemistry, allowing for efficient production under controlled conditions. This involves high-purity reagents and catalysts to ensure optimal yield and quality.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially involving the methylsulfonyl group.
Reduction: Reductive conditions might affect the benzothiazole ring, leading to a variety of reduction products.
Substitution: The aromatic rings in the structure make it a candidate for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts can be used.
Major Products: Oxidative and reductive reactions yield derivatives with altered functional groups, affecting the compound's reactivity and application.
科学研究应用
Chemistry: This compound is a building block in synthetic chemistry, used in creating more complex molecules.
Biology: It can act as a fluorescent marker due to its aromatic structure, which is beneficial in imaging and diagnostic applications.
Medicine: Its structure suggests potential activity as a pharmaceutical agent, possibly as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the manufacture of advanced materials, it serves as a precursor in the development of functional polymers and coatings.
Mechanism of Action: The compound's effects are derived from its interaction with molecular targets within biological systems. Its diethylamino and benzamide groups are key to binding interactions, possibly acting on specific enzymes or receptors to modulate their activity. The prop-2-ynyl group may facilitate interactions with cellular pathways, affecting biochemical processes.
Comparison with Similar Compounds: Similar compounds include:
Benzothiazole Derivatives: Common in dyes and pigments due to their vibrant colors.
Benzamide Derivatives: Often used in pharmaceuticals for their binding efficiency to biological targets.
Unique Aspects: The addition of diethylamino and methylsulfonyl-prop-2-ynyl groups distinguishes this compound, potentially enhancing its chemical reactivity and application range.
Conclusion: The compound 4-(diethylamino)-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is a versatile chemical entity with diverse applications across chemistry, biology, medicine, and industry. Its unique structure allows for varied chemical reactions and interactions, making it a valuable tool in scientific research and industrial production.
属性
IUPAC Name |
4-(diethylamino)-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-5-14-25-19-13-12-18(30(4,27)28)15-20(19)29-22(25)23-21(26)16-8-10-17(11-9-16)24(6-2)7-3/h1,8-13,15H,6-7,14H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDHCZPEQAPCAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
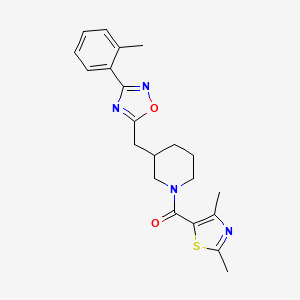
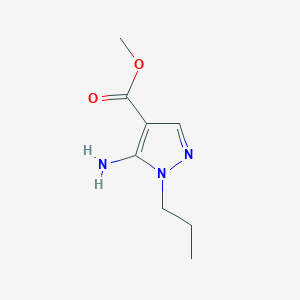
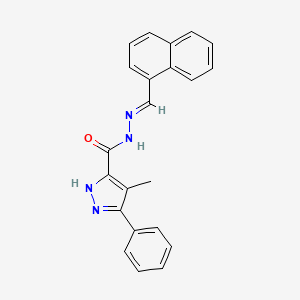
![N-(2-chlorobenzyl)-6-[1-[2-(diethylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/new.no-structure.jpg)
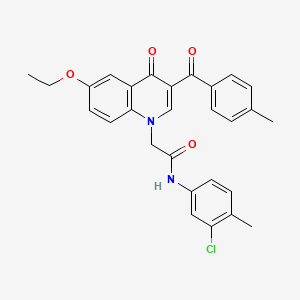
![N-[2-(1-cyclohexenyl)ethyl]-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2405878.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide](/img/structure/B2405879.png)
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2405883.png)
![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide](/img/structure/B2405884.png)
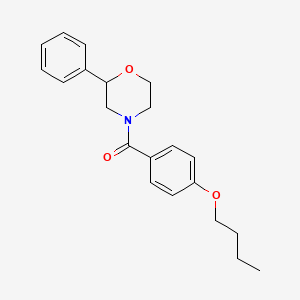

![Tert-butyl N-[[8-[(2-chloroacetyl)amino]spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2405888.png)
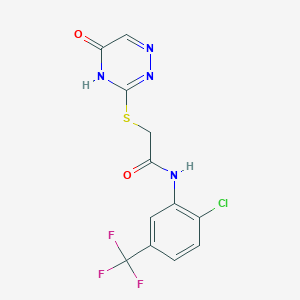
![1-[2-(2-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2405891.png)
